
1-Bromo-2-(2-bromo-1-(cyclopentyloxy)ethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-(2-bromo-1-(cyclopentyloxy)ethyl)benzene is an organic compound that belongs to the class of bromobenzenes. This compound is characterized by the presence of two bromine atoms and a cyclopentyloxy group attached to an ethylbenzene backbone. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
The synthesis of 1-Bromo-2-(2-bromo-1-(cyclopentyloxy)ethyl)benzene typically involves multi-step organic reactions. One common method includes the bromination of 2-(cyclopentyloxy)ethylbenzene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent like dichloromethane or carbon tetrachloride under controlled temperature conditions .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
1-Bromo-2-(2-bromo-1-(cyclopentyloxy)ethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromine atoms can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include polar aprotic solvents, controlled temperatures, and catalysts to facilitate the reaction. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Bromo-2-(2-bromo-1-(cyclopentyloxy)ethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and in the study of biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Bromo-2-(2-bromo-1-(cyclopentyloxy)ethyl)benzene involves its interaction with molecular targets through its bromine atoms and cyclopentyloxy group. These functional groups can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones. The pathways involved depend on the specific reaction conditions and the nature of the molecular targets.
Comparaison Avec Des Composés Similaires
1-Bromo-2-(2-bromo-1-(cyclopentyloxy)ethyl)benzene can be compared with other similar compounds such as:
1-Bromo-2-ethylbenzene: This compound lacks the cyclopentyloxy group and has different reactivity and applications.
1-Bromo-2-(2-methoxyethoxy)ethane: This compound has a methoxyethoxy group instead of a cyclopentyloxy group, leading to different chemical properties and uses.
1-Bromo-2-ethoxybenzene: This compound has an ethoxy group and is used in different chemical reactions and applications.
Propriétés
Formule moléculaire |
C13H16Br2O |
|---|---|
Poids moléculaire |
348.07 g/mol |
Nom IUPAC |
1-bromo-2-(2-bromo-1-cyclopentyloxyethyl)benzene |
InChI |
InChI=1S/C13H16Br2O/c14-9-13(16-10-5-1-2-6-10)11-7-3-4-8-12(11)15/h3-4,7-8,10,13H,1-2,5-6,9H2 |
Clé InChI |
AVIIFLOAKFKECD-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)OC(CBr)C2=CC=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methylbicyclo[2.2.1]heptan-1-amine](/img/structure/B13487485.png)
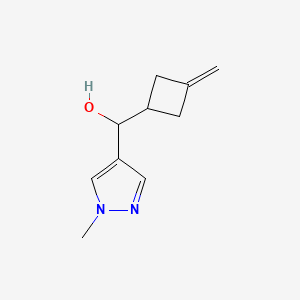


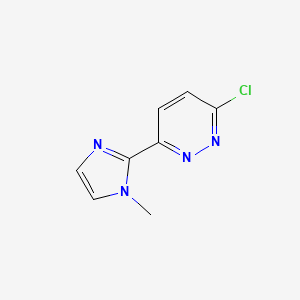
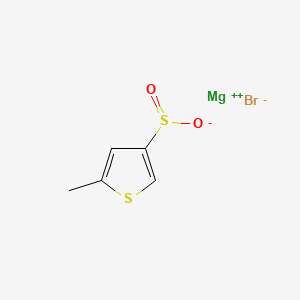
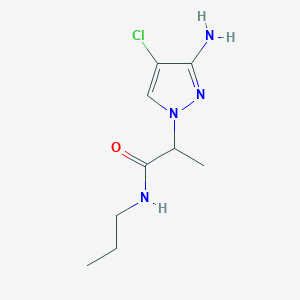
![1-methyl-3-[2-(trimethylsilyl)ethynyl]-1H-pyrazol-5-amine](/img/structure/B13487528.png)
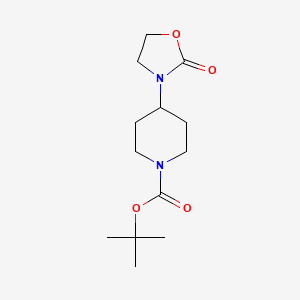
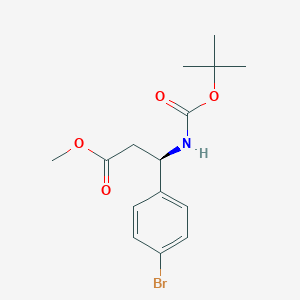
![2-{3-aminospiro[3.3]heptan-1-yl}acetamide hydrochloride, Mixture of diastereomers](/img/structure/B13487544.png)



